Methyl dichlorophosphite

Descripción general

Descripción

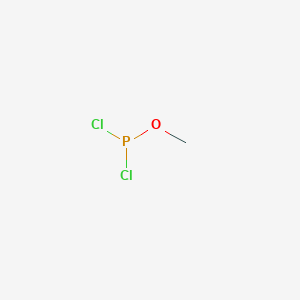

Methyl dichlorophosphite, with the molecular formula CH₃Cl₂OP, is an organophosphorus compound. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chlorine and phosphorus atoms, making it a valuable reagent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl dichlorophosphite can be synthesized through the reaction of methanol with phosphorus trichloride. The reaction typically proceeds as follows:

PCl3+CH3OH→CH3OPCl2+HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of reactants and to minimize the formation of by-products .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity phosphorus trichloride and methanol. The reaction is conducted in a closed system to prevent the release of hydrogen chloride gas. The product is then purified through distillation to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: Methyl dichlorophosphite undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphonates and phosphoramidates.

Oxidation Reactions: It can be oxidized to form methyl dichlorophosphate.

Hydrolysis: In the presence of water, it hydrolyzes to form phosphorous acid and methanol.

Common Reagents and Conditions:

Alcohols and Amines: Used in substitution reactions to form phosphonates and phosphoramidates.

Oxidizing Agents: Such as hydrogen peroxide, used to oxidize this compound to methyl dichlorophosphate.

Water: Used in hydrolysis reactions.

Major Products:

Phosphonates and Phosphoramidates: Formed from substitution reactions.

Methyl Dichlorophosphate: Formed from oxidation reactions.

Phosphorous Acid and Methanol: Formed from hydrolysis reactions.

Aplicaciones Científicas De Investigación

Synthesis of Phosphonamidate- and Phosphonate-Linked Phosphonopeptides

MDCP is instrumental in the preparation of phosphonamidate- and phosphonate-linked phosphonopeptides. These compounds are significant in medicinal chemistry due to their potential therapeutic applications, including antiviral and anticancer properties. The synthesis involves a one-pot reaction that combines simple starting materials such as benzyl carbamate and aldehydes, yielding phosphonopeptides efficiently .

Preparation of Deoxyoligonucleotides

In nucleic acid chemistry, MDCP plays a crucial role in synthesizing deoxyoligonucleotides on polymer supports. The phosphitylation process allows for the incorporation of phosphonate linkages, which enhance the stability and efficacy of oligonucleotide therapeutics. This application underscores MDCP's importance in developing antisense oligonucleotides and other nucleic acid-based drugs .

Synthesis of Oxazaphosphorinanes

MDCP is also utilized in the synthesis of oxazaphosphorinanes, which are cyclic compounds containing phosphorus and nitrogen. These compounds have been explored for their potential as ligands in coordination chemistry and as intermediates in organic synthesis. The reaction typically involves the formation of 2-oxo-2-propionyl-1,3,2-oxazaphosphorinane derivatives, showcasing MDCP's versatility in creating complex molecular architectures .

Radical Deoxygenation Reactions

Another notable application of MDCP is in radical deoxygenation reactions. This method allows for the efficient removal of hydroxyl groups from alcohols, converting them into more reactive intermediates. The process involves treating alcohols with MDCP to form phosphite derivatives, which can then undergo further transformations to yield desired products .

Phosphitylation Reactions

MDCP serves as a powerful phosphitylating agent in various organic transformations. Its ability to introduce phosphonate groups makes it valuable in synthesizing phosphorylated compounds that exhibit enhanced biological activity. This application is particularly relevant in the development of pharmaceuticals where phosphorylation can alter the pharmacokinetic properties of drug candidates .

Case Study 1: Synthesis of Phosphonamidate-Linked Peptides

A study published in the Journal of Peptide Science details a direct method for synthesizing phosphonamidate-linked peptides using MDCP. The researchers demonstrated that this approach could produce high yields with minimal steps, highlighting its efficiency for peptide synthesis .

Case Study 2: Development of Oligonucleotide Therapeutics

Research conducted on the use of MDCP for synthesizing deoxyoligonucleotides showed that incorporating phosphonate linkages significantly improved the stability against nucleases, making these oligonucleotides suitable candidates for therapeutic applications .

Case Study 3: Radical Deoxygenation Methodology

A publication in the Journal of the American Chemical Society described a novel radical deoxygenation method utilizing MDCP. The study illustrated how this technique could streamline synthetic routes to complex organic molecules by efficiently converting alcohols into more reactive species .

Mecanismo De Acción

The mechanism of action of methyl dichlorophosphite involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This leads to the formation of phosphonates and phosphoramidates. The compound can also undergo oxidation and hydrolysis, resulting in the formation of various products .

Comparación Con Compuestos Similares

Ethyl Dichlorophosphite: Similar in structure but with an ethyl group instead of a methyl group.

Dimethyl Chlorophosphate: Contains two methyl groups and one chlorine atom attached to the phosphorus atom.

Diethyl Chlorophosphate: Contains two ethyl groups and one chlorine atom attached to the phosphorus atom.

Uniqueness: Methyl dichlorophosphite is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group and two chlorine atoms. This makes it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective .

Actividad Biológica

Methyl dichlorophosphite (MDCP), with the chemical formula , is an organophosphorus compound known for its high reactivity and diverse applications in chemical synthesis, particularly in the preparation of phosphonates and phosphonamidates. This article explores the biological activity of MDCP, emphasizing its roles in medicinal chemistry and potential therapeutic applications.

MDCP is a colorless, corrosive, and flammable liquid with a pungent odor. It is classified as a hazardous material due to its ability to release toxic fumes upon contact with moisture, forming hydrochloric acid. The compound poses significant health risks through inhalation or skin contact, necessitating careful handling and safety precautions in laboratory settings .

Synthesis and Applications

MDCP serves as a crucial building block for synthesizing various organophosphorus compounds. Its applications include:

- Synthesis of Phosphonamidates : MDCP is instrumental in creating phosphonamidate-linked phosphonopeptides, which are being explored for their therapeutic potential .

- Modification of Nucleotides : It facilitates the synthesis of modified nucleotides and oligonucleotides, essential for studying nucleic acid functions and developing novel therapeutic strategies .

- Heterocyclic Compounds : MDCP participates in synthesizing heterocyclic compounds containing phosphorus, which possess unique properties applicable in catalysis and medicinal chemistry .

Antimicrobial Properties

Research has indicated that MDCP exhibits antimicrobial activity against various microorganisms. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Case Studies

- Antimicrobial Efficacy : In a study assessing the biological activity of crude extracts derived from fungal biomass, it was found that compounds similar to MDCP demonstrated significant antimicrobial effects against pathogens such as E. coli and Candida albicans. The extracts were analyzed using gas chromatography-mass spectrometry (GC-MS), revealing various active compounds that could be linked to the biological activity observed .

- Developmental Toxicity : A comprehensive review on organophosphates, including MDCP, indicated potential developmental toxicity associated with exposure to similar compounds. This highlights the need for further research into the safety and environmental impact of MDCP .

Comparative Analysis

The following table compares MDCP with other organophosphorus compounds regarding their biological activities and applications:

| Compound Name | Chemical Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| This compound | CH₃PCl₂ | Corrosive, flammable | Antimicrobial properties |

| Methylphosphonic Dichloride | CH₃POCl₂ | Highly toxic, used in chemical warfare | Neurotoxic effects |

| Dimethyl Phosphate | (CH₃)₂PO₄ | Less toxic, used as a solvent | Limited biological activity |

| Trimethyl Phosphate | (CH₃)₃PO₄ | Non-toxic, used as a plasticizer | Minimal biological effects |

Research Findings

Recent studies have focused on the synthesis of novel polymers using MDCP as a precursor. These polymers exhibit enhanced properties such as flame retardancy and improved thermal stability, indicating that MDCP not only serves as a chemical building block but also contributes to developing advanced materials with specific functionalities .

Propiedades

IUPAC Name |

dichloro(methoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSDJECSMANTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186451 | |

| Record name | Methyl phosphorodichloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-26-3 | |

| Record name | Phosphorodichloridous acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phosphorodichloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phosphorodichloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dichlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.